molecular formula C12H9Cl2N3 B6204344 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride CAS No. 2639438-08-5

2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B6204344
CAS No.: 2639438-08-5
M. Wt: 266.1
InChI Key:
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Description

2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that features a benzodiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride typically involves the formation of the benzodiazole ring followed by the introduction of the chloropyridinyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The chloropyridinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.

Scientific Research Applications

2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride is unique due to its specific combination of the benzodiazole and chloropyridinyl groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

2639438-08-5

Molecular Formula

C12H9Cl2N3

Molecular Weight

266.1

Purity

97

Origin of Product

United States

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